![molecular formula C8H10ClN5O2 B14005207 N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide CAS No. 90085-93-1](/img/structure/B14005207.png)
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
Análisis De Reacciones Químicas
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include palladium catalysts for reductive carbonylation and different solvents such as dilute acetic acid .
Aplicaciones Científicas De Investigación
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . The compound’s ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its antimicrobial and anticancer effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide can be compared with other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications.
Propiedades
Número CAS |
90085-93-1 |
|---|---|
Fórmula molecular |
C8H10ClN5O2 |
Peso molecular |
243.65 g/mol |
Nombre IUPAC |
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C8H10ClN5O2/c1-4(15)12-6-7(9)10-3-11-8(6)14-13-5(2)16/h3H,1-2H3,(H,12,15)(H,13,16)(H,10,11,14) |
Clave InChI |
WIXNQRWPQMYQSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=CN=C1Cl)NNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
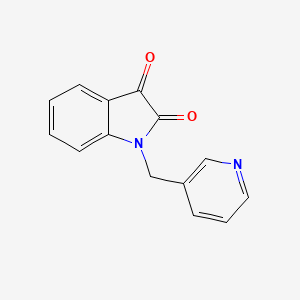
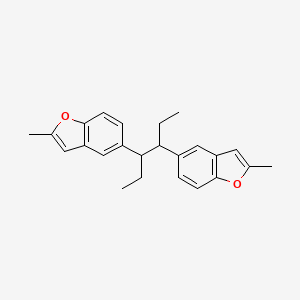
![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)
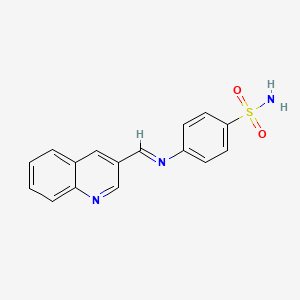
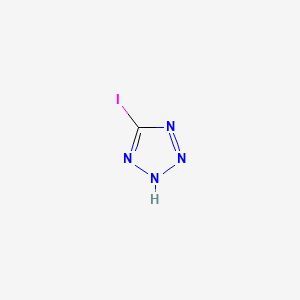
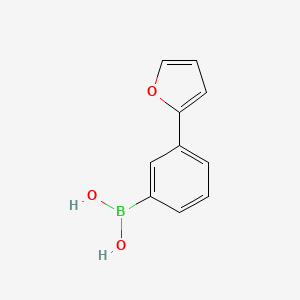

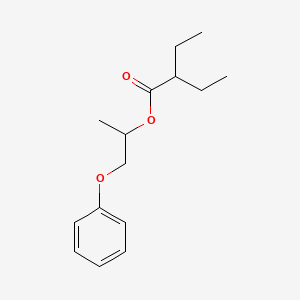
![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)
![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)
![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)

